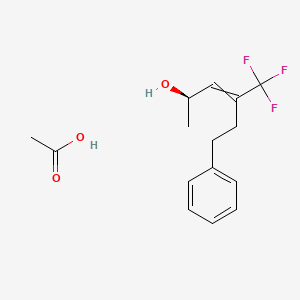

acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol

CAS No.: 821799-28-4

Cat. No.: VC16806027

Molecular Formula: C15H19F3O3

Molecular Weight: 304.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 821799-28-4 |

|---|---|

| Molecular Formula | C15H19F3O3 |

| Molecular Weight | 304.30 g/mol |

| IUPAC Name | acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol |

| Standard InChI | InChI=1S/C13H15F3O.C2H4O2/c1-10(17)9-12(13(14,15)16)8-7-11-5-3-2-4-6-11;1-2(3)4/h2-6,9-10,17H,7-8H2,1H3;1H3,(H,3,4)/t10-;/m1./s1 |

| Standard InChI Key | BQFKQIZDKIEZFP-HNCPQSOCSA-N |

| Isomeric SMILES | C[C@H](C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O |

| Canonical SMILES | CC(C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O |

Introduction

Structural Characterization of Acetic Acid;(2R)-6-Phenyl-4-(Trifluoromethyl)Hex-3-En-2-Ol

The compound is a hybrid molecule comprising two distinct moieties: acetic acid and (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol. The linkage between these components is likely an ester bond, forming an acetylated derivative of the chiral alcohol.

Molecular Architecture

-

Acetic Acid Component: A simple carboxylic acid (CH₃COOH) that contributes acidity and hydrophilicity to the compound.

-

Alcohol Component:

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₆H₁₉F₃O₃ (assuming ester linkage) |

| Molecular Weight | ~316.3 g/mol |

| Functional Groups | Ester, hydroxyl, alkene, trifluoromethyl, phenyl |

| Chirality | (2R) configuration at C2 |

Synthetic Pathways and Methodological Considerations

While no direct synthesis of this compound is documented in the provided sources, plausible routes can be inferred from analogous systems:

Synthesis of the Alcohol Moiety

The alcohol component, (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol, may be synthesized via:

-

Asymmetric Catalysis: Use of chiral catalysts (e.g., Sharpless epoxidation or Noyori hydrogenation) to establish the (2R) configuration .

-

Trifluoromethylation: Introduction of the -CF₃ group via reagents like TMSCF₃ or Umemoto’s reagent at position 4 .

-

Phenyl Group Incorporation: Suzuki-Miyaura coupling or Grignard reaction to attach the phenyl group at position 6 .

Esterification with Acetic Acid

The final step involves esterification:

-

Acid-Catalyzed Esterification: Reacting the alcohol with acetic acid in the presence of H₂SO₄ or a dehydrating agent .

-

Enzymatic Esterification: Lipase-mediated synthesis to preserve stereochemical integrity .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Trifluoromethylation | TMSCF₃, CuI, DMF, 60°C | Use of anhydrous solvents |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, reflux | Nitrogen atmosphere to prevent oxidation |

| Esterification | Acetic anhydride, H₂SO₄, 80°C | Excess acetic acid to drive equilibrium |

Physicochemical Properties and Stability

Polarity and Solubility

-

LogP: Estimated ~3.5 (moderate lipophilicity due to -CF₃ and phenyl groups) .

-

Solubility: Limited aqueous solubility (enhanced in polar aprotic solvents like DMSO).

Spectroscopic Signatures

-

¹H NMR:

-

δ 5.3–5.6 ppm (alkene protons, doublet of doublets).

-

δ 2.0–2.5 ppm (acetate methyl, singlet).

-

-

¹⁹F NMR: δ -60 to -70 ppm (trifluoromethyl group, singlet) .

Stability Considerations

-

Hydrolytic Sensitivity: The ester bond may hydrolyze under acidic or basic conditions.

-

Thermal Stability: Decomposition expected above 200°C due to the labile alkene and ester groups.

Challenges and Future Directions

-

Stereoselective Synthesis: Scalable methods for (2R)-configuration control remain a hurdle.

-

Toxicity Profiling: The -CF₃ group necessitates evaluation of bioaccumulation potential.

-

Catalytic Efficiency: Improving yields in trifluoromethylation steps to reduce costs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume